4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide
Description
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-8-9(2)22-13-11(8)12(15)17-14(18-13)21-7-3-4-10(20)16-5-6-19/h19H,3-7H2,1-2H3,(H,16,20)(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWUUUUXKUXDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCCCC(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₈H₉N₃OS
- Molecular Weight : 195.24 g/mol
- IUPAC Name : 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Pharmacological Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
- Antitumor Activity : Several studies have shown that compounds with a similar thieno[2,3-d]pyrimidine structure possess significant antitumor effects. For instance, certain derivatives demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC₅₀ values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives have also shown promising results in antimicrobial assays. These compounds exhibited significant antibacterial activity against various strains of bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.
- DNA Binding : Some studies suggest that thieno[2,3-d]pyrimidine derivatives may interact with DNA, inhibiting DNA-dependent enzymes and thus affecting cell proliferation .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Study on Antitumor Activity
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that specific substitutions at the 4-position significantly enhanced their antitumor efficacy. The most potent compounds exhibited IC₅₀ values ranging from 5 to 15 µM across different cancer cell lines .
Anti-inflammatory Assays
In a comparative study using carrageenan-induced paw edema in rats, the thieno[2,3-d]pyrimidine derivative showed an ED₅₀ value of 8.23 µM, which was comparable to indomethacin (ED₅₀ = 9.17 µM), highlighting its potential as an anti-inflammatory agent .
Antimicrobial Studies
Research indicated that certain derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus .
Q & A
Q. What are the established synthetic routes for 4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide?
Methodological Answer: The synthesis typically involves alkylation or thiolation of the thieno[2,3-d]pyrimidine core. Key steps include:
- Core Preparation : Start with 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-thiol, synthesized via cyclization of substituted thioureas with α,β-unsaturated ketones .
- Thioether Formation : React the thiol group with a halogenated N-(2-hydroxyethyl)butanamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Yield optimization (~60–70%) requires strict control of reaction temperature (60–80°C) and stoichiometry .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the thieno[2,3-d]pyrimidine ring protons appear as singlets (δ 6.05–7.60 ppm), while the hydroxyethyl group shows broad signals at δ 3.40–4.11 ppm .
- IR Spectroscopy : Detect key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 409.2) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can the alkylation step in synthesis be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Solvent Selection : Replace DMF with DMSO to enhance nucleophilicity of the thiolate ion, reducing side reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-disulfide exchange .
- Temperature Control : Lower reaction temperature to 50°C to minimize decomposition of the hydroxyethylamide side chain .
- Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and terminate before byproduct formation .
Q. What strategies resolve low solubility of the compound in aqueous biological assay buffers?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) to maintain compound stability while achieving 0.1–1 mM solubility .
- Structural Analogues : Synthesize PEGylated derivatives (e.g., replace hydroxyethyl with methoxy-PEG groups) to enhance hydrophilicity without compromising activity .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability in in vitro assays .
Q. How should contradictory antimicrobial activity data across bacterial strains be analyzed?
Methodological Answer:
- Dose-Response Curves : Perform MIC assays in triplicate using broth microdilution (CLSI guidelines) to identify strain-specific variability (e.g., Proteus vulgaris vs. Pseudomonas aeruginosa) .
- Mechanistic Studies : Use fluorescence-based assays to assess membrane disruption (SYTOX Green uptake) or target inhibition (e.g., dihydrofolate reductase binding) .
- Resistance Profiling : Combine genomic sequencing of resistant strains (e.g., efflux pump upregulation) with molecular docking to identify structural modifications that bypass resistance .
Q. What computational methods predict the compound’s reactivity and regioselectivity in derivatization?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfur in thieno-pyrimidine) for functionalization .
- Molecular Dynamics : Simulate solvation effects (explicit water model) to predict aggregation tendencies or stability of intermediates .
- SAR Modeling : Use QSAR with descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives with enhanced bioactivity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points across synthetic batches?
Methodological Answer:
- Polymorphism Screening : Perform DSC and XRPD to identify crystalline vs. amorphous forms, which may vary due to solvent evaporation rates .
- Purification Rigor : Compare melting points after iterative recrystallization (e.g., ethyl acetate vs. methanol) to isolate pure polymorphs .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted thiol precursors) that depress melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
